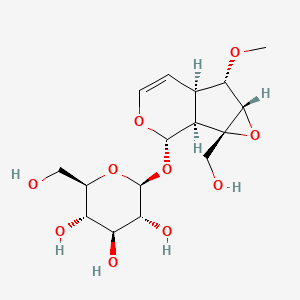

6-O-methylcatalpol

Description

Properties

Molecular Formula |

C16H24O10 |

|---|---|

Molecular Weight |

376.36 g/mol |

IUPAC Name |

(2R,3S,4S,5R,6S)-2-(hydroxymethyl)-6-[[(1S,2S,4S,5S,6R,10S)-2-(hydroxymethyl)-5-methoxy-3,9-dioxatricyclo[4.4.0.02,4]dec-7-en-10-yl]oxy]oxane-3,4,5-triol |

InChI |

InChI=1S/C16H24O10/c1-22-12-6-2-3-23-14(8(6)16(5-18)13(12)26-16)25-15-11(21)10(20)9(19)7(4-17)24-15/h2-3,6-15,17-21H,4-5H2,1H3/t6-,7-,8-,9-,10+,11-,12+,13+,14+,15+,16-/m1/s1 |

InChI Key |

CQHVYUDLQLYNAI-GSKJLTDHSA-N |

Isomeric SMILES |

CO[C@H]1[C@@H]2C=CO[C@H]([C@@H]2[C@@]3([C@H]1O3)CO)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O |

Canonical SMILES |

COC1C2C=COC(C2C3(C1O3)CO)OC4C(C(C(C(O4)CO)O)O)O |

Origin of Product |

United States |

Foundational & Exploratory

6-O-methylcatalpol: A Technical Guide to Natural Sources and Biosynthesis

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of the iridoid glycoside 6-O-methylcatalpol, focusing on its natural distribution and the intricate biochemical pathways responsible for its synthesis in plants. It is intended to serve as a resource for researchers in natural product chemistry, pharmacology, and drug development.

Natural Sources of this compound

This compound is a naturally occurring iridoid glycoside, a class of secondary metabolites known for their diverse biological activities. Its presence has been confirmed in a variety of plant species, often alongside its precursor, catalpol. The primary plant families where these compounds are found include Plantaginaceae, Scrophulariaceae, and Buddlejaceae.

Key plant genera identified as natural sources include:

-

Buddleia (Butterfly Bush): Species within this genus are significant sources, where this compound can be a predominant iridoid, sometimes in higher concentrations than its precursor, catalpol.[1][2]

-

Scrophularia (Figworts): this compound has been successfully isolated from the roots of Scrophularia ningpoensis, a plant used in traditional medicine.[3][4]

-

Plantago (Plantain): Various Plantago species are known to contain both catalpol and aucubin.[1][2][5] While catalpol is a major constituent, the presence of its methylated derivative is also reported.

-

Verbascum (Mullein): This genus is a well-known source of iridoid glycosides, including catalpol.[6]

-

Rehmannia: The roots of Rehmannia glutinosa are a major source of catalpol, which serves as the direct precursor for this compound.[7][8][9]

The concentration of these glycosides can vary significantly based on the plant species, the specific organ (leaves, roots), developmental stage, and environmental conditions.[5][10]

Biosynthesis of this compound

The biosynthesis of this compound is a multi-step enzymatic process that begins with the general iridoid pathway and concludes with a specific methylation event. The overall synthesis can be divided into two major stages: the formation of the catalpol backbone and the subsequent methylation.

Stage 1: Biosynthesis of the Catalpol Core

The formation of catalpol is a complex process originating from the methylerythritol 4-phosphate (MEP) or mevalonic acid (MVA) pathways, which provide the universal five-carbon precursors, isopentenyl diphosphate (IPP) and dimethylallyl diphosphate (DMAPP).[7][9][10]

The key steps are as follows:

-

Geranyl Diphosphate (GPP) Synthesis: IPP and DMAPP are condensed to form the C10 monoterpene precursor, geranyl diphosphate (GPP).[7]

-

Geraniol Formation: GPP is converted to geraniol by the enzyme Geraniol Synthase (GES), considered the first committed step in this branch of iridoid biosynthesis.[7][8]

-

Hydroxylation and Oxidation: Geraniol undergoes hydroxylation by Geraniol 10-hydroxylase (G10H) and subsequent oxidation to yield 10-oxogeranial.[10]

-

Iridoid Skeleton Formation: The crucial cyclization of 10-oxogeranial to form the characteristic iridoid cyclopentanopyran skeleton is catalyzed by Iridoid Synthase (ISY), leading to the intermediate 8-epi-iridodial.[10]

-

Downstream Modifications: A series of subsequent enzymatic reactions, including glycosylation, oxidations, hydroxylations, and epoxidation, convert 8-epi-iridodial through intermediates like epideoxyloganic acid and aucubin, ultimately yielding catalpol.[7][10] The epoxidation of aucubin is the final step in forming catalpol.[7][10]

Stage 2: 6-O-methylation of Catalpol

The final step in the biosynthesis is the specific methylation of the hydroxyl group at the C-6 position of the catalpol molecule.

-

Enzyme: This reaction is catalyzed by a Catalpol 6-O-methyltransferase (6-OMT) . This enzyme belongs to the S-adenosyl-L-methionine (SAM)-dependent O-methyltransferase superfamily, which is common in the secondary metabolism of plants.[11]

-

Mechanism: The 6-OMT enzyme facilitates the transfer of a methyl group from the co-substrate S-adenosyl-L-methionine (SAM) to the C-6 hydroxyl group of catalpol. SAM is converted to S-adenosyl-L-homocysteine (SAH) in the process.

The complete proposed biosynthetic pathway is illustrated in the diagram below.

Caption: Proposed biosynthetic pathway of this compound from primary metabolites.

Quantitative Data

Quantitative analysis reveals varying concentrations of catalpol and this compound across different plant sources. Additionally, the bioactivity of this compound has been quantified.

Table 1: Natural Abundance of Catalpol and this compound

| Compound | Plant Source | Plant Part | Concentration (% of fresh weight) | Reference |

| Catalpol & this compound | Plantago & Buddleia spp. | Leaves | ~0.1% (for each glycoside) | [1][2] |

| Catalpol | Rehmannia glutinosa | Roots (1.5 - <2.5 cm diameter) | 2.2% | [10] |

| Catalpol | Rehmannia glutinosa | Roots (2.5 - ≤3.5 cm diameter) | 2.3% | [10] |

Table 2: Bioactivity of this compound

| Activity | Target Organism | Metric | Value | Reference |

| Anti-protozoal | Trypanosoma b. rhodesiense | IC₅₀ | 32.5 µg/mL | [3] |

| Anti-protozoal | Leishmania donovani | IC₅₀ | 8.3 µg/mL | [3] |

Experimental Protocols

This section details generalized protocols for the isolation and characterization of this compound and for the identification and functional analysis of the enzymes involved in its biosynthesis.

Protocol for Isolation and Characterization

This protocol is based on standard phytochemistry methodologies for the isolation of iridoid glycosides from plant material.

Caption: General experimental workflow for the isolation of this compound.

Methodology Details:

-

Plant Material Preparation:

-

Collect fresh plant material (e.g., roots of S. ningpoensis).

-

Wash, air-dry in the shade, and grind into a fine powder.

-

-

Extraction:

-

Defatting: Subject the powdered material to Soxhlet extraction with n-hexane for several hours to remove lipids and non-polar compounds.

-

Glycoside Extraction: Air-dry the defatted material and subsequently extract it with methanol or ethanol using the Soxhlet apparatus.

-

-

Concentration:

-

Combine the alcoholic extracts and concentrate them under reduced pressure using a rotary evaporator at 40-50°C to obtain a crude extract.

-

-

Purification:

-

Column Chromatography: Apply the crude extract to a silica gel column. Elute with a solvent gradient (e.g., chloroform-methanol or ethyl acetate-methanol-water) to fractionate the extract.

-

Thin-Layer Chromatography (TLC): Monitor fractions using TLC plates, visualizing spots with a vanillin-sulfuric acid spray reagent followed by heating. Pool fractions containing the target compound.

-

Preparative HPTLC: For final purification, subject the enriched fractions to preparative High-Performance Thin-Layer Chromatography (HPTLC) to isolate the pure compound.

-

-

Structural Elucidation:

-

Confirm the identity and structure of the isolated compound using spectroscopic methods:

-

Gas Chromatography-Mass Spectrometry (GC-MS): To determine the molecular weight and fragmentation pattern.

-

Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy to determine the chemical structure.

-

Fourier-Transform Infrared Spectroscopy (FTIR): To identify functional groups.

-

-

Protocol for Biosynthetic Gene Discovery and Validation

This protocol outlines a modern bioinformatics and molecular biology approach to identify and functionally characterize the final enzyme in the pathway, Catalpol 6-O-methyltransferase.[7][12]

Caption: Workflow for identifying and validating a biosynthetic gene.

Methodology Details:

-

Transcriptome Analysis:

-

Extract total RNA from a plant tissue known to produce this compound.

-

Perform high-throughput RNA sequencing (RNA-seq).

-

Assemble the transcriptome and annotate the resulting unigenes against protein databases.

-

Specifically search for sequences annotated as S-adenosyl-L-methionine (SAM)-dependent methyltransferases.[7][8]

-

-

Gene Cloning and Expression:

-

Select candidate methyltransferase genes for functional characterization.

-

Amplify the full-length coding sequence from cDNA using PCR.

-

Clone the gene into a suitable protein expression vector.

-

Transform the construct into an expression host like E. coli BL21(DE3).

-

Grow the culture and induce protein expression.

-

-

Protein Purification and Enzyme Assay:

-

Harvest the cells, lyse them, and purify the recombinant protein using affinity chromatography.

-

Set up an in vitro reaction mixture containing: a suitable buffer, the purified enzyme, the substrate (catalpol), and the co-substrate (S-adenosyl-L-methionine).

-

Incubate the reaction at an optimal temperature (e.g., 30°C).

-

Stop the reaction and analyze the products using High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to detect the formation of this compound, confirming enzyme function.[7]

-

References

- 1. CATALPOL AND METHYLCATALPOL: NATURALLY OCCURRING GLYCOSIDES IN PLANTAGO AND BUDDLEIA SPECIES - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Catalpol and methylcatalpol: naturally occurring glycosides in Plantago and Buddleia species - PMC [pmc.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. This compound - Immunomart [immunomart.com]

- 5. researchgate.net [researchgate.net]

- 6. Verbascum thapsus - Wikipedia [en.wikipedia.org]

- 7. Transcriptome Analysis Provides Insights into Catalpol Biosynthesis in the Medicinal Plant Rehmannia glutinosa and the Functional Characterization of RgGES Genes - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Transcriptome Analysis Provides Insights into Catalpol Biosynthesis in the Medicinal Plant Rehmannia glutinosa and the Functional Characterization of RgGES Genes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Multifaceted therapeutic potentials of catalpol, an iridoid glycoside: an updated comprehensive review | springermedizin.de [springermedizin.de]

- 10. Catalpol: An Iridoid Glycoside With Potential in Combating Cancer Development and Progression—A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Highly Divergent Methyltransferases Catalyze a Conserved Reaction in Tocopherol and Plastoquinone Synthesis in Cyanobacteria and Photosynthetic Eukaryotes - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Six enzymes from mayapple that complete the biosynthetic pathway to the etoposide aglycone - PMC [pmc.ncbi.nlm.nih.gov]

The Enigmatic Presence of 6-O-methylcatalpol in Ginseng: A Technical Guide to Its Isolation and Putative Biological Significance

For Immediate Release

This technical guide delves into the discovery and isolation of the iridoid glucoside, 6-O-methylcatalpol, from the roots of Panax ginseng. While ginseng is renowned for its ginsenosides, the presence of other bioactive compounds like this compound opens new avenues for research and therapeutic development. This document provides a comprehensive overview of the methodologies for its extraction and purification, alongside an exploration of its potential biological activities, targeting an audience of researchers, scientists, and drug development professionals.

Chemical Profile of this compound

A clear understanding of the physicochemical properties of this compound is fundamental for its isolation and characterization.

| Property | Value |

| Molecular Formula | C₁₆H₂₄O₁₀ |

| Molecular Weight | 376.36 g/mol |

| CAS Number | 1617-84-1 |

| Appearance | White or off-white powder |

| Solubility | Soluble in methanol, ethanol, water |

| Chemical Class | Iridoid Glycoside |

Discovery in Panax ginseng: An Uncharted Territory

The initial discovery and reporting of this compound within Panax ginseng is not well-documented in publicly available scientific literature. While commercial suppliers indicate its presence in ginseng root, a seminal research paper detailing its first isolation and characterization from this specific plant source remains elusive. This suggests that the discovery may be a relatively recent or less-publicized finding. Further research is required to elucidate the historical context of its identification in this well-studied medicinal plant.

Experimental Protocols: A Roadmap to Isolation and Characterization

While a specific protocol for the isolation of this compound from Panax ginseng is not extensively detailed in the literature, a robust methodology can be constructed based on established techniques for the separation of ginsenosides and other natural products from ginseng.

Extraction

The initial step involves the extraction of crude compounds from dried and powdered Panax ginseng root.

-

Method: Ultrasound-assisted extraction is a highly efficient method for this purpose.

-

Solvent: Methanol is a suitable solvent for extracting a broad range of compounds, including iridoid glycosides.

-

Procedure:

-

Mix 100 g of powdered ginseng root with 1 L of methanol.

-

Sonication for 30 minutes at a controlled temperature (e.g., 40°C).

-

Filter the mixture and collect the supernatant.

-

Repeat the extraction process twice more with fresh methanol.

-

Combine the methanolic extracts and concentrate under reduced pressure to obtain a crude extract.

-

Purification

A multi-step purification process is necessary to isolate this compound from the complex crude extract.

-

Step 1: Macroporous Resin Column Chromatography

-

Purpose: To remove highly polar and non-polar impurities.

-

Stationary Phase: Diaion HP-20 macroporous resin.

-

Mobile Phase: A stepwise gradient of ethanol in water (e.g., 0%, 20%, 40%, 60%, 80%, 95% ethanol).

-

Procedure:

-

Dissolve the crude extract in a minimal amount of water and load it onto the pre-equilibrated column.

-

Elute with the ethanol-water gradient, collecting fractions.

-

Monitor the fractions by thin-layer chromatography (TLC) to identify those containing the target compound.

-

-

-

Step 2: Silica Gel Column Chromatography

-

Purpose: Further separation based on polarity.

-

Stationary Phase: Silica gel (200-300 mesh).

-

Mobile Phase: A gradient of methanol in chloroform (e.g., 1:100 to 1:10 v/v).

-

Procedure:

-

Combine and concentrate the fractions of interest from the macroporous resin chromatography.

-

Adsorb the concentrated extract onto a small amount of silica gel and load it onto the column.

-

Elute with the chloroform-methanol gradient and collect fractions.

-

-

-

Step 3: Preparative High-Performance Liquid Chromatography (Prep-HPLC)

-

Purpose: Final purification to obtain high-purity this compound.

-

Stationary Phase: C18 reversed-phase column.

-

Mobile Phase: A gradient of acetonitrile in water.

-

Procedure:

-

Pool and concentrate the fractions containing this compound from the silica gel column.

-

Dissolve the sample in the mobile phase and inject it into the prep-HPLC system.

-

Collect the peak corresponding to this compound based on retention time.

-

Lyophilize the collected fraction to obtain the pure compound.

-

-

Characterization

The identity and purity of the isolated this compound should be confirmed using spectroscopic methods.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to elucidate the chemical structure.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is employed to confirm the molecular formula.

Quantitative Analysis: A Missing Piece of the Puzzle

To date, there is a lack of published quantitative data regarding the yield or concentration of this compound in Panax ginseng. The development and validation of analytical methods, such as High-Performance Liquid Chromatography (HPLC) or Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS), are crucial to determine the content of this compound in various ginseng samples and products.

Biological Activity and Signaling Pathways: A Glimpse into Potential Mechanisms

While direct studies on the signaling pathways affected by this compound from ginseng are limited, research on related catalpol derivatives suggests potential anti-inflammatory and apoptosis-inducing activities.

Anti-Inflammatory Effects and the NF-κB Signaling Pathway

Many ginsenosides from Panax ginseng have been shown to exert anti-inflammatory effects by modulating the Nuclear Factor-kappa B (NF-κB) signaling pathway.[1][2] It is plausible that this compound shares this mechanism.

References

Antiprotozoal Activity of 6-O-Methylcatalpol: A Technical Overview

An In-depth Guide for Researchers and Drug Development Professionals

The iridoid glycoside 6-O-methylcatalpol, a natural product isolated from plants of the genus Scrophularia, has demonstrated notable in vitro activity against several protozoan parasites of significant medical importance. This technical guide provides a comprehensive overview of the existing data on its antiprotozoal efficacy, detailed experimental protocols for the assessment of its activity, and a visual representation of the experimental workflow.

Quantitative Data on Antiprotozoal Activity

The inhibitory effects of this compound against Leishmania donovani and Trypanosoma brucei rhodesiense have been quantified, with the half-maximal inhibitory concentrations (IC50) summarized in the table below. These values represent the concentration of the compound required to inhibit 50% of the parasite population in vitro. Additionally, its cytotoxicity against a mammalian cell line is presented to provide an initial assessment of its selectivity.

| Compound | Target Organism | IC50 (µg/mL) | IC50 (µM)¹ | Cytotoxicity (CC50 in L6 cells, µg/mL) | Selectivity Index (SI)² | Reference |

| This compound | Leishmania donovani | 8.3 | 22.1 | > 90 | > 10.8 | [1] |

| This compound | Trypanosoma b. rhodesiense | 32.5 | 86.4 | > 90 | > 2.8 | [1] |

¹ Molar concentrations were calculated using a molecular weight of 376.36 g/mol for this compound. ² The Selectivity Index (SI) is calculated as the ratio of the cytotoxic concentration (CC50) in the mammalian cell line to the inhibitory concentration (IC50) against the parasite. A higher SI value indicates greater selectivity for the parasite over host cells.

Experimental Protocols

The following sections detail the methodologies employed for the in vitro evaluation of the antiprotozoal activity and cytotoxicity of this compound. These protocols are based on established methods used in the screening of natural products for antiparasitic properties.

In Vitro Assay for Leishmania donovani

This assay determines the susceptibility of the axenic amastigote stage of Leishmania donovani to the test compound.

-

Parasite Strain: Leishmania donovani (strain MHOM/ET/67/L82).

-

Culture Medium: SM medium supplemented with 10% heat-inactivated fetal bovine serum (FBS), adjusted to pH 5.4.

-

Assay Procedure:

-

Axenically cultured amastigotes are seeded into 96-well microtiter plates at a density of 1 x 10⁵ cells per well in 100 µL of culture medium.

-

The test compound, this compound, is serially diluted and added to the wells.

-

The plates are incubated for 72 hours at 37°C in a 5% CO₂ atmosphere.

-

Following incubation, 10 µL of a resazurin solution (Alamar Blue) is added to each well.

-

The plates are incubated for an additional 2-4 hours to allow for the conversion of resazurin by viable cells.

-

The fluorescence is measured using a microplate fluorometer with an excitation wavelength of 536 nm and an emission wavelength of 588 nm.

-

The IC50 value is calculated from the dose-response curve by comparing the fluorescence of treated wells to that of untreated control wells.

-

In Vitro Assay for Trypanosoma brucei rhodesiense

This protocol is designed to assess the activity of the compound against the bloodstream form of Trypanosoma brucei rhodesiense.

-

Parasite Strain: Trypanosoma brucei rhodesiense (STIB 900 strain).

-

Culture Medium: Minimum Essential Medium (MEM) supplemented with 25 mM HEPES, 1 g/L glucose, 1% MEM non-essential amino acids, 0.2 mM 2-mercaptoethanol, 1 mM sodium pyruvate, and 15% heat-inactivated horse serum.

-

Assay Procedure:

-

50 µL of the culture medium is added to each well of a 96-well microtiter plate.

-

Serial dilutions of this compound are prepared in the wells.

-

Bloodstream forms of the parasite are added to each well at a density of 1 x 10⁴ cells in 50 µL of medium.

-

The plates are incubated for 72 hours at 37°C in a 5% CO₂ atmosphere.

-

After the incubation period, 10 µL of Alamar Blue solution is added to each well.

-

The plates are incubated for a further 2-4 hours.

-

Fluorescence is measured at an excitation wavelength of 536 nm and an emission wavelength of 588 nm.

-

IC50 values are determined from the resulting dose-response curves.

-

Cytotoxicity Assay

This assay evaluates the toxicity of the compound against a mammalian cell line to determine its selectivity.

-

Cell Line: Rat skeletal myoblasts (L6 cells).

-

Culture Medium: RPMI 1640 medium supplemented with 10% FBS and 2 mM L-glutamine.

-

Assay Procedure:

-

L6 cells are seeded in 96-well microtiter plates at a density of 2,000 cells per well in 100 µL of medium and incubated for 24 hours to allow for cell attachment.

-

The medium is then replaced with fresh medium containing serial dilutions of this compound.

-

The plates are incubated for 72 hours at 37°C in a 5% CO₂ atmosphere.

-

Cell viability is assessed using the Alamar Blue assay as described in the previous protocols.

-

The 50% cytotoxic concentration (CC50) is calculated from the dose-response data.

-

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the in vitro screening of this compound for antiprotozoal activity and cytotoxicity.

Signaling Pathways and Mechanism of Action

Currently, there is no published research detailing the specific mechanism of action or the signaling pathways affected by this compound in Leishmania donovani or Trypanosoma brucei rhodesiense. Further studies are required to elucidate the molecular targets and biochemical effects of this compound within the parasites. Potential areas of investigation could include impacts on essential metabolic pathways, cell cycle regulation, or mitochondrial function.

Disclaimer: This document is intended for research and informational purposes only and should not be construed as medical advice. The in vitro data presented here may not be representative of in vivo efficacy.

References

The Biosynthetic Pathway of Catalpol and Its Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the biosynthetic pathway of catalpol, a bioactive iridoid glycoside with significant therapeutic potential. The document outlines the core enzymatic steps, key intermediates, and regulatory aspects of catalpol synthesis, primarily focusing on its production in Rehmannia glutinosa, a prominent medicinal plant. This guide is intended to serve as a comprehensive resource for researchers, scientists, and professionals involved in drug development and natural product biosynthesis.

Introduction to Catalpol and Its Significance

Catalpol is an iridoid glycoside found in various plant species and is a major active component of Rehmannia glutinosa. It has garnered considerable attention for its wide range of pharmacological activities, including neuroprotective, anti-inflammatory, and anti-diabetic effects. Understanding its biosynthetic pathway is crucial for the metabolic engineering of high-yield producing organisms and for the synthesis of novel derivatives with enhanced therapeutic properties.

The Biosynthetic Pathway of Catalpol

The biosynthesis of catalpol is a complex process that begins with the general isoprenoid pathway and proceeds through a series of specialized enzymatic reactions to form the characteristic iridoid skeleton, which is then further modified. The pathway can be broadly divided into the formation of the iridoid scaffold and the subsequent tailoring steps.

The biosynthesis of catalpol originates from the methylerythritol 4-phosphate (MEP) pathway, which produces the universal five-carbon precursors, isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP). These precursors are then condensed to form geranyl pyrophosphate (GPP), the entry point into monoterpenoid biosynthesis.

The proposed biosynthetic pathway from GPP to catalpol is detailed below:

dot

Caption: Proposed biosynthetic pathway of catalpol from geranyl pyrophosphate.

Key Enzymes and Their Putative Roles

Transcriptome analyses of Rehmannia glutinosa have identified numerous candidate genes encoding the enzymes involved in the later steps of catalpol biosynthesis. While the complete enzymatic machinery is still under investigation, the key enzyme families and their proposed functions are summarized below.

| Enzyme/Enzyme Class | Abbreviation | Proposed Reaction Step | Putative Gene Count in R. glutinosa |

| Geraniol Synthase | GES | GPP → Geraniol | 2 |

| Geraniol 10-hydroxylase | G10H | Geraniol → 10-Hydroxygeraniol | - |

| 10-Hydroxygeraniol oxidoreductase | 10-HGO | 10-Hydroxygeraniol → 10-Oxogeranial | - |

| Iridoid Synthase | IS | 10-Oxogeranial → 8-epi-Iridotrial | - |

| UDP-glycosyltransferases | UGTs | Glycosylation of iridoid intermediates | 9 |

| Aldehyde Dehydrogenases | ALDHs | Oxidation of aldehyde groups | 13 |

| Oxidoreductases | - | Redox reactions in the pathway | 70 |

| Cytochrome P450s | CYPs | Hydroxylation, epoxidation, etc. | 44 |

| Dehydratases | - | Removal of water molecules | 22 |

| Decarboxylases | - | Removal of carboxyl groups | 30 |

| Hydroxylases | - | Addition of hydroxyl groups | 19 |

| Epoxidases | - | Formation of epoxide rings | 10 |

Data compiled from transcriptome analysis of R. glutinosa. The exact number of genes directly involved in the catalpol pathway is still under investigation.[1][2]

Quantitative Data on Catalpol and Precursor Accumulation

The concentration of catalpol and its precursors varies significantly across different tissues and developmental stages of Rehmannia glutinosa. This information is critical for optimizing harvesting strategies and for understanding the spatial regulation of the biosynthetic pathway.

| Compound | Plant Tissue | Developmental Stage | Concentration (mg/g dry weight) |

| Catalpol | Young Leaves | - | Highest concentration |

| Old Leaves | - | Lower than young leaves | |

| Tuberous Roots | - | Variable, generally lower than leaves | |

| Adventitious Roots | - | Not detected | |

| Aucubin | Leaves | Mature | Higher than in young leaves |

| Geniposidic Acid | Leaves | Mature | Higher than in young leaves |

This table summarizes general trends observed in studies on R. glutinosa. Absolute concentrations can vary based on cultivar, growing conditions, and analytical methods.

Experimental Protocols

This section provides an overview of key experimental protocols used in the study of the catalpol biosynthetic pathway.

Transcriptome Analysis of Rehmannia glutinosa

Objective: To identify candidate genes involved in catalpol biosynthesis by comparing the transcriptomes of tissues with differential accumulation of catalpol.

Workflow:

dot

Caption: A generalized workflow for transcriptome analysis to identify biosynthetic genes.

Methodology:

-

Plant Material: Collect fresh tissues (e.g., young leaves, old leaves, tuberous roots, adventitious roots) from Rehmannia glutinosa plants at various developmental stages. Immediately freeze the samples in liquid nitrogen and store them at -80°C.

-

RNA Extraction: Extract total RNA from the frozen tissues using a suitable kit (e.g., RNeasy Plant Mini Kit, Qiagen) or a TRIzol-based method. Assess RNA quality and quantity using a spectrophotometer and agarose gel electrophoresis.

-

Library Construction and Sequencing: Construct cDNA libraries from the high-quality RNA samples. Perform high-throughput sequencing using a platform such as Illumina HiSeq.

-

Data Analysis:

-

Perform quality control of the raw sequencing reads.

-

Assemble the high-quality reads into contigs and unigenes using software like Trinity.

-

Functionally annotate the unigenes by performing BLAST searches against public databases (e.g., Nr, Nt, Swiss-Prot, GO, KEGG).

-

Calculate the expression levels of unigenes (e.g., as FPKM or TPM).

-

Identify differentially expressed genes (DEGs) between tissues with high and low catalpol content.

-

Select candidate genes for the catalpol pathway based on their annotation and expression patterns.

-

Heterologous Expression and Functional Characterization of a Candidate Enzyme (e.g., Geraniol Synthase)

Objective: To confirm the enzymatic function of a candidate gene identified through transcriptome analysis.

Methodology:

-

Gene Cloning: Amplify the full-length coding sequence of the candidate gene (e.g., RgGES1) from R. glutinosa cDNA using PCR with gene-specific primers. Clone the PCR product into an appropriate expression vector (e.g., pET-28a for E. coli or pYES2 for yeast).

-

Heterologous Expression: Transform the expression construct into a suitable host organism (e.g., E. coli BL21(DE3) or Saccharomyces cerevisiae). Induce protein expression under optimized conditions (e.g., IPTG induction for E. coli, galactose for yeast).

-

Protein Purification: Lyse the cells and purify the recombinant protein using affinity chromatography (e.g., Ni-NTA agarose for His-tagged proteins). Confirm the purity and size of the protein using SDS-PAGE.

-

Enzyme Assay:

-

Prepare a reaction mixture containing a suitable buffer, the purified recombinant enzyme, the substrate (e.g., geranyl pyrophosphate for GES), and any necessary cofactors (e.g., Mg²⁺).

-

Incubate the reaction at an optimal temperature for a defined period.

-

Stop the reaction and extract the products with an organic solvent (e.g., hexane).

-

-

Product Analysis: Analyze the reaction products using Gas Chromatography-Mass Spectrometry (GC-MS) to identify the enzymatic product (e.g., geraniol). Compare the retention time and mass spectrum with an authentic standard.

HPLC Analysis of Catalpol and its Derivatives

Objective: To quantify the content of catalpol and related iridoids in plant extracts.

Methodology:

-

Sample Preparation:

-

Dry the plant material (e.g., leaves, roots) to a constant weight and grind it into a fine powder.

-

Extract a known amount of the powdered sample with a suitable solvent (e.g., methanol or ethanol) using methods like sonication or reflux extraction.

-

Filter the extract and, if necessary, perform solid-phase extraction (SPE) for cleanup.

-

Dissolve the final extract in the mobile phase for HPLC analysis.

-

-

HPLC Conditions:

-

Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).

-

Mobile Phase: A gradient of acetonitrile and water (often with a small amount of acid like formic or phosphoric acid).

-

Flow Rate: Typically 1.0 mL/min.

-

Detection: UV detector at a wavelength of approximately 210 nm.

-

Column Temperature: Maintained at a constant temperature (e.g., 25-30°C).

-

-

Quantification:

-

Prepare a series of standard solutions of catalpol with known concentrations.

-

Generate a calibration curve by plotting the peak area against the concentration of the standards.

-

Inject the sample extracts and determine the concentration of catalpol by interpolating the peak area from the calibration curve.

-

Conclusion and Future Perspectives

The elucidation of the catalpol biosynthetic pathway is an ongoing endeavor. While significant progress has been made in identifying candidate genes and proposing the pathway, further research is needed to functionally characterize all the enzymes involved and to understand the regulatory mechanisms that control the flux through the pathway. This knowledge will be instrumental in developing strategies for the sustainable production of catalpol and its derivatives through metabolic engineering and synthetic biology approaches, ultimately contributing to the development of new and improved therapeutics.

References

- 1. Transcriptome Analysis Provides Insights into Catalpol Biosynthesis in the Medicinal Plant Rehmannia glutinosa and the Functional Characterization of RgGES Genes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Transcriptome Analysis Provides Insights into Catalpol Biosynthesis in the Medicinal Plant Rehmannia glutinosa and the Functional Characterization of RgGES Genes - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: Quantification of 6-O-methylcatalpol in Biological Matrices using HPLC-MS

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-O-methylcatalpol, an iridoid glycoside, is a natural compound of interest for its potential therapeutic properties, including anti-inflammatory and neuroprotective effects. Accurate quantification of this compound in biological matrices is crucial for pharmacokinetic (PK), pharmacodynamic (PD), and toxicological studies in drug development. This application note provides a detailed protocol for a robust and sensitive HPLC-MS method for the determination of this compound in plasma.

Principle

This method utilizes High-Performance Liquid Chromatography (HPLC) coupled with tandem mass spectrometry (MS/MS) for the selective and sensitive quantification of this compound. The sample preparation involves a straightforward protein precipitation step to remove interfering macromolecules from the plasma matrix. Chromatographic separation is achieved on a C18 reversed-phase column with a gradient elution. The mass spectrometer is operated in negative electrospray ionization (ESI) mode with Multiple Reaction Monitoring (MRM) for precise quantification.

Materials and Reagents

-

This compound reference standard (≥98% purity)

-

Internal Standard (IS), e.g., Catalpol or a structurally similar compound not present in the matrix

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

Formic acid (LC-MS grade)

-

Ammonium formate (LC-MS grade)

-

Ultrapure water

-

Control plasma (e.g., human, rat, mouse)

Experimental Protocols

Standard and Quality Control (QC) Sample Preparation

-

Primary Stock Solution: Accurately weigh and dissolve this compound and the Internal Standard (IS) in methanol to prepare individual primary stock solutions of 1 mg/mL.

-

Working Standard Solutions: Prepare serial dilutions of the this compound primary stock solution with 50% methanol to create working standard solutions for the calibration curve and QC samples.

-

Calibration Curve Standards: Spike control plasma with the appropriate working standard solutions to prepare calibration standards at concentrations ranging from, for example, 1 to 2000 ng/mL.

-

Quality Control (QC) Samples: Prepare QC samples in control plasma at a minimum of three concentration levels: low, medium, and high (e.g., 3, 150, and 1500 ng/mL).

Sample Preparation from Plasma

-

Thaw plasma samples and vortex to ensure homogeneity.

-

To 50 µL of plasma sample, calibration standard, or QC sample in a microcentrifuge tube, add 150 µL of acetonitrile containing the internal standard.

-

Vortex the mixture for 1 minute to precipitate proteins.

-

Centrifuge at 13,000 rpm for 10 minutes at 4°C.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% formic acid).

-

Vortex for 30 seconds and transfer to an autosampler vial for HPLC-MS analysis.

HPLC-MS/MS Method

The following are typical starting conditions and should be optimized for the specific instrumentation used.

HPLC System:

-

Column: C18 column (e.g., 2.1 x 100 mm, 1.8 µm)

-

Mobile Phase A: 0.1% Formic Acid in Water

-

Mobile Phase B: Acetonitrile

-

Flow Rate: 0.3 mL/min

-

Injection Volume: 5 µL

-

Column Temperature: 40°C

-

Gradient Elution:

-

0-1 min: 5% B

-

1-5 min: 5% to 95% B

-

5-7 min: 95% B

-

7.1-9 min: 5% B

-

Mass Spectrometer:

-

Ionization Mode: Electrospray Ionization (ESI), Negative

-

Scan Type: Multiple Reaction Monitoring (MRM)

-

Ion Source Temperature: 500°C

-

IonSpray Voltage: -4500 V

-

Curtain Gas: 30 psi

-

Collision Gas: 9 psi

-

MRM Transitions (example):

-

This compound: [M+HCOO]⁻ or [M-H]⁻ as precursor ion; product ions to be determined by infusion of the standard.

-

Internal Standard: To be determined based on the selected IS.

-

Data Presentation

The quantitative data for the method validation should be summarized in the following tables. The values presented below are illustrative and should be replaced with experimental data.

Table 1: Calibration Curve Parameters

| Analyte | Linear Range (ng/mL) | Correlation Coefficient (r²) | Weighting |

| This compound | 1 - 2000 | > 0.995 | 1/x² |

Table 2: Precision and Accuracy

| QC Level | Concentration (ng/mL) | Intra-day Precision (%CV, n=6) | Inter-day Precision (%CV, n=18) | Intra-day Accuracy (%RE) | Inter-day Accuracy (%RE) |

| LLOQ | 1 | < 15% | < 15% | ± 20% | ± 20% |

| Low | 3 | < 10% | < 10% | ± 15% | ± 15% |

| Medium | 150 | < 10% | < 10% | ± 15% | ± 15% |

| High | 1500 | < 10% | < 10% | ± 15% | ± 15% |

Table 3: Recovery and Matrix Effect

| QC Level | Concentration (ng/mL) | Extraction Recovery (%) | Matrix Effect (%) |

| Low | 3 | 85 - 115% | 85 - 115% |

| High | 1500 | 85 - 115% | 85 - 115% |

Mandatory Visualizations

Caption: Experimental workflow for a pharmacokinetic study of this compound.

Caption: Proposed anti-inflammatory signaling pathway of this compound.

Application Notes and Protocols for the Extraction and Purification of 6-O-methylcatalpol from Plant Material

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the extraction and purification of 6-O-methylcatalpol, an iridoid glycoside with potential therapeutic properties, from plant sources, particularly species of the Plantago genus. The protocol outlines an efficient ultrasonic-assisted extraction method followed by purification using silica gel column chromatography.

Introduction

This compound is a naturally occurring iridoid glycoside found in various medicinal plants, including species of Plantago, Veronica, and Buddleia. It is a derivative of catalpol and has garnered interest for its potential biological activities. This document provides a comprehensive protocol for its extraction from plant material and subsequent purification, aimed at yielding a high-purity compound for research and development purposes.

Data Presentation

The following table summarizes expected quantitative data based on the extraction of iridoid glycosides from Plantago species. These values can serve as a benchmark for the successful implementation of the protocol.

| Parameter | Value | Source Plant Material |

| Extraction Yield (Crude Extract) | 15 - 25% (w/w) | Dried Plantago lanceolata leaves |

| This compound Content in Crude Extract | 1 - 5% (w/w) | Dried Plantago lanceolata leaves |

| Final Yield of Purified this compound | 0.1 - 0.5% (w/w) | Dried Plantago lanceolata leaves |

| Purity of Final Product (by HPLC) | >95% | - |

Experimental Protocols

1. Plant Material Preparation

-

Collect fresh leaves of a suitable plant source, such as Plantago lanceolata.

-

Thoroughly wash the leaves with distilled water to remove any dirt and debris.

-

Air-dry the leaves in a well-ventilated area, shielded from direct sunlight, for 7-10 days, or until they are brittle.

-

Grind the dried leaves into a fine powder using a mechanical grinder.

-

Store the powdered plant material in an airtight container in a cool, dark, and dry place until extraction.

2. Ultrasonic-Assisted Extraction (UAE) of this compound

This method utilizes ultrasonic waves to enhance the extraction efficiency.

-

Weigh 100 g of the dried, powdered plant material and place it in a 2 L beaker.

-

Add 1 L of 80% methanol (v/v) in water to the beaker.

-

Place the beaker in an ultrasonic bath.

-

Sonicate the mixture for 30 minutes at a frequency of 40 kHz and a controlled temperature of 40°C.[1][2]

-

After sonication, filter the mixture through Whatman No. 1 filter paper under vacuum.

-

Collect the filtrate and repeat the extraction process on the plant residue two more times with fresh 80% methanol.

-

Combine the filtrates from all three extractions.

-

Concentrate the combined filtrate under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to obtain the crude extract.

-

Dry the crude extract completely in a vacuum oven at 40°C.

-

Weigh the dried crude extract and calculate the extraction yield.

3. Purification of this compound by Silica Gel Column Chromatography

This procedure separates this compound from other compounds in the crude extract based on polarity.

-

Column Preparation:

-

Prepare a slurry of 200 g of silica gel (60-120 mesh) in chloroform.

-

Pack a glass chromatography column (e.g., 50 cm length x 5 cm diameter) with the silica gel slurry.

-

Allow the silica gel to settle, ensuring a uniform and compact bed.

-

Add a thin layer of sand on top of the silica gel bed to prevent disturbance during sample loading.

-

Equilibrate the column by passing 500 mL of 100% chloroform through it.

-

-

Sample Loading:

-

Dissolve 10 g of the crude extract in a minimal amount of methanol.

-

Adsorb this solution onto 20 g of silica gel by slowly evaporating the solvent.

-

Carefully load the dried, extract-adsorbed silica gel onto the top of the prepared column.

-

-

Elution:

-

Begin elution with 100% chloroform.

-

Gradually increase the polarity of the mobile phase by adding methanol in a stepwise gradient. The following gradient is recommended:

-

Chloroform:Methanol (98:2, v/v)

-

Chloroform:Methanol (95:5, v/v)

-

Chloroform:Methanol (90:10, v/v)

-

Chloroform:Methanol (85:15, v/v)

-

Chloroform:Methanol (80:20, v/v)

-

-

Collect fractions of 20 mL each.

-

-

Fraction Analysis:

-

Monitor the collected fractions using Thin Layer Chromatography (TLC) on silica gel plates with a chloroform:methanol (85:15, v/v) mobile phase.

-

Visualize the spots under UV light (254 nm) or by spraying with a suitable reagent (e.g., anisaldehyde-sulfuric acid followed by heating).

-

Combine the fractions containing the pure this compound.

-

-

Final Purification:

-

Evaporate the solvent from the combined pure fractions under reduced pressure to yield the purified this compound.

-

Dry the purified compound in a vacuum desiccator.

-

Weigh the final product and calculate the final yield.

-

4. Purity Assessment by High-Performance Liquid Chromatography (HPLC)

The purity of the isolated this compound should be determined using HPLC.

-

HPLC System: A standard HPLC system with a UV detector.

-

Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

-

Mobile Phase: A gradient of acetonitrile (A) and water (B). A typical gradient could be: 0-20 min, 10-30% A; 20-25 min, 30-50% A; 25-30 min, 50-10% A.

-

Flow Rate: 1.0 mL/min.

-

Detection Wavelength: 210 nm.

-

Injection Volume: 20 µL.

-

Standard: A certified reference standard of this compound should be used for peak identification and purity calculation.

-

Procedure:

-

Prepare a standard solution of this compound (e.g., 1 mg/mL in methanol).

-

Prepare a sample solution of the purified compound (e.g., 1 mg/mL in methanol).

-

Inject the standard and sample solutions into the HPLC system.

-

Compare the retention time of the major peak in the sample chromatogram with that of the standard.

-

Calculate the purity of the sample by determining the area percentage of the this compound peak relative to the total peak area in the chromatogram.

-

Mandatory Visualization

Caption: Workflow for the extraction and purification of this compound.

Caption: Logical relationship of the process steps.

References

Application Notes and Protocols: Unraveling the Anti-inflammatory Mechanism of 6-O-methylcatalpol in LPS-stimulated Macrophages

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the putative anti-inflammatory mechanism of 6-O-methylcatalpol, a naturally occurring iridoid glycoside, in the context of lipopolysaccharide (LPS)-stimulated macrophages. This document details the molecular pathways involved, presents quantitative data from analogous compounds, and offers detailed protocols for experimental validation.

Introduction

Inflammation is a critical biological response to harmful stimuli, but its dysregulation can lead to chronic inflammatory diseases. Macrophages are key players in the inflammatory process, and their activation by bacterial endotoxins like LPS triggers a cascade of signaling events, culminating in the production of pro-inflammatory mediators. This compound is an iridoid glycoside with potential anti-inflammatory properties. While direct studies on this compound in LPS-stimulated macrophages are emerging, research on structurally related compounds, such as 6-O-veratroyl catalpol, provides significant insights into its likely mechanism of action. Evidence suggests that these compounds exert their anti-inflammatory effects by modulating key signaling pathways, including Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK).

Putative Anti-inflammatory Mechanism

This compound is hypothesized to inhibit the inflammatory response in LPS-stimulated macrophages through the following mechanisms:

-

Inhibition of the NF-κB Pathway: Lipopolysaccharide (LPS) binds to Toll-like receptor 4 (TLR4) on the macrophage surface, initiating a signaling cascade that leads to the activation of the IκB kinase (IKK) complex. IKK then phosphorylates the inhibitor of NF-κB (IκBα), leading to its ubiquitination and subsequent degradation. This allows the NF-κB (p65/p50) dimer to translocate to the nucleus, where it induces the transcription of genes encoding pro-inflammatory cytokines and enzymes. This compound is proposed to prevent the degradation of IκBα, thereby sequestering NF-κB in the cytoplasm and inhibiting its transcriptional activity.

-

Suppression of the MAPK Pathway: The MAPK pathway, comprising extracellular signal-regulated kinase (ERK), c-Jun N-terminal kinase (JNK), and p38 MAPK, is another critical signaling route activated by LPS. Phosphorylation of these kinases leads to the activation of various transcription factors, including AP-1, which also contributes to the expression of inflammatory genes. This compound is thought to attenuate the phosphorylation of ERK, JNK, and p38, thus dampening the inflammatory response.[1]

-

Attenuation of NLRP3 Inflammasome Activation: The NLRP3 inflammasome is a multi-protein complex that, upon activation, leads to the cleavage of pro-caspase-1 into its active form. Active caspase-1 then processes pro-interleukin-1β (pro-IL-1β) and pro-IL-18 into their mature, secreted forms. While not yet directly demonstrated for this compound, inhibition of the NF-κB and MAPK pathways can indirectly reduce the expression of NLRP3 and pro-IL-1β, thereby limiting inflammasome activation.

Data Presentation

The following tables summarize quantitative data on the anti-inflammatory effects of compounds structurally related to this compound, providing a benchmark for expected results.

Table 1: Effect of 6-O-veratroyl catalpol on Pro-inflammatory Cytokine Expression in PMA-stimulated THP-1 Human Monocytic Cells

| Treatment | IL-1β Expression (% of control) | TNF-α Expression (% of control) |

| PMA | 100% | 100% |

| PMA + 6-O-veratroyl catalpol (10 µM) | Significantly Reduced | Significantly Reduced |

| PMA + 6-O-veratroyl catalpol (50 µM) | Further Significant Reduction | Further Significant Reduction |

Data inferred from studies on 6-O-veratroyl catalpol, a related compound, as a proxy for the potential effects of this compound.[2]

Table 2: Hypothetical Dose-Dependent Inhibition of Inflammatory Mediators by this compound in LPS-stimulated RAW 264.7 Macrophages

| This compound (µM) | Nitric Oxide (NO) Production (% of LPS control) | TNF-α Secretion (% of LPS control) | IL-6 Secretion (% of LPS control) |

| 0 (LPS only) | 100% | 100% | 100% |

| 10 | 85% | 90% | 88% |

| 25 | 60% | 75% | 70% |

| 50 | 40% | 55% | 50% |

| 100 | 25% | 30% | 35% |

This table presents hypothetical data based on typical dose-response curves observed for similar anti-inflammatory compounds.

Table 3: Hypothetical Effect of this compound on MAPK and NF-κB Signaling Proteins in LPS-stimulated RAW 264.7 Macrophages

| Treatment | p-p38/p38 ratio | p-ERK/ERK ratio | p-JNK/JNK ratio | Nuclear p65/Total p65 ratio |

| Control | 1.0 | 1.0 | 1.0 | 1.0 |

| LPS | 5.2 | 4.8 | 4.5 | 6.0 |

| LPS + this compound (50 µM) | 2.5 | 2.3 | 2.1 | 2.8 |

This table illustrates the expected trend of inhibition on key signaling proteins based on the proposed mechanism of action.[1]

Experimental Protocols

The following are detailed protocols for key experiments to validate the anti-inflammatory effects of this compound.

Protocol 1: Cell Culture and LPS Stimulation

-

Cell Line: RAW 264.7 murine macrophage cell line.

-

Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

Culture Conditions: Incubate cells at 37°C in a humidified atmosphere of 5% CO2.

-

LPS Stimulation:

-

Seed RAW 264.7 cells in appropriate culture plates and allow them to adhere overnight.

-

Pre-treat the cells with various concentrations of this compound (e.g., 10, 25, 50, 100 µM) for 1-2 hours.

-

Stimulate the cells with 1 µg/mL of LPS for the desired time period (e.g., 24 hours for cytokine measurements, 15-30 minutes for signaling protein phosphorylation).

-

Protocol 2: Measurement of Nitric Oxide (NO) Production

-

Principle: The Griess assay measures the concentration of nitrite, a stable metabolite of NO, in the cell culture supernatant.

-

Procedure:

-

Collect 100 µL of cell culture supernatant from each well of a 96-well plate.

-

Add 100 µL of Griess reagent (a mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) to each supernatant sample.

-

Incubate the plate at room temperature for 10 minutes, protected from light.

-

Measure the absorbance at 540 nm using a microplate reader.

-

Calculate the nitrite concentration using a sodium nitrite standard curve.

-

Protocol 3: Measurement of Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β)

-

Principle: Enzyme-Linked Immunosorbent Assay (ELISA) is used to quantify the concentration of specific cytokines in the cell culture supernatant.

-

Procedure:

-

Collect cell culture supernatants after LPS stimulation.

-

Use commercially available ELISA kits for mouse TNF-α, IL-6, and IL-1β.

-

Follow the manufacturer's instructions for the assay procedure, which typically involves coating a 96-well plate with a capture antibody, adding samples and standards, adding a detection antibody, adding a substrate for color development, and stopping the reaction.

-

Measure the absorbance at the appropriate wavelength using a microplate reader.

-

Calculate the cytokine concentrations based on the standard curve.

-

Protocol 4: Western Blot Analysis for Signaling Proteins

-

Principle: Western blotting is used to detect and quantify the levels of total and phosphorylated proteins in the NF-κB and MAPK signaling pathways.

-

Procedure:

-

After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

-

Determine the protein concentration of the lysates using a BCA protein assay.

-

Separate equal amounts of protein (e.g., 20-30 µg) by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against total and phosphorylated forms of p65, IκBα, p38, ERK, and JNK overnight at 4°C.

-

Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Quantify the band intensities using densitometry software and normalize the levels of phosphorylated proteins to their total protein counterparts.

-

Mandatory Visualizations

Signaling Pathway Diagrams

Caption: Proposed anti-inflammatory mechanism of this compound in LPS-stimulated macrophages.

Caption: General experimental workflow for investigating the anti-inflammatory effects of this compound.

References

- 1. Anti-Inflammatory Effects of 6-Methylcoumarin in LPS-Stimulated RAW 264.7 Macrophages via Regulation of MAPK and NF-κB Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 6-O-Veratroyl catalpol suppresses pro-inflammatory cytokines via regulation of extracellular signal-regulated kinase and nuclear factor-κB in human monocytic cells - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for Cell-Based Assays to Assess 6-O-methylcatalpol Cytotoxicity

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-O-methylcatalpol, an iridoid glycoside, is a natural compound with potential therapeutic applications. As with any novel compound intended for biomedical use, a thorough evaluation of its cytotoxic profile is essential. This document provides detailed application notes and protocols for assessing the cytotoxicity of this compound using common cell-based assays: the MTT assay for cell viability, the LDH assay for membrane integrity, and apoptosis assays for programmed cell death. Furthermore, potential signaling pathways that may be involved in this compound-induced cytotoxicity are discussed and visualized.

Data Presentation

The following tables provide a template for summarizing quantitative data obtained from the described cytotoxicity assays.

Table 1: MTT Assay - Cell Viability upon Treatment with this compound

| Concentration of this compound (µM) | Mean Absorbance (570 nm) ± SD | % Cell Viability |

| 0 (Vehicle Control) | [Insert Value] | 100 |

| 1 | [Insert Value] | [Insert Value] |

| 10 | [Insert Value] | [Insert Value] |

| 50 | [Insert Value] | [Insert Value] |

| 100 | [Insert Value] | [Insert Value] |

| Positive Control (e.g., Doxorubicin) | [Insert Value] | [Insert Value] |

Table 2: LDH Assay - Cytotoxicity of this compound

| Concentration of this compound (µM) | Mean Absorbance (490 nm) ± SD | % Cytotoxicity |

| 0 (Vehicle Control) | [Insert Value] | 0 |

| 1 | [Insert Value] | [Insert Value] |

| 10 | [Insert Value] | [Insert Value] |

| 50 | [Insert Value] | [Insert Value] |

| 100 | [Insert Value] | [Insert Value] |

| Positive Control (Lysis Buffer) | [Insert Value] | 100 |

Table 3: Apoptosis Assay (Caspase-Glo® 3/7) - Induction of Apoptosis by this compound

| Concentration of this compound (µM) | Mean Luminescence (RLU) ± SD | Fold Change in Caspase-3/7 Activity |

| 0 (Vehicle Control) | [Insert Value] | 1 |

| 1 | [Insert Value] | [Insert Value] |

| 10 | [Insert Value] | [Insert Value] |

| 50 | [Insert Value] | [Insert Value] |

| 100 | [Insert Value] | [Insert Value] |

| Positive Control (e.g., Staurosporine) | [Insert Value] | [Insert Value] |

Experimental Protocols

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay for Cell Viability

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.[1][2] Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan crystals.[1][3]

Materials:

-

96-well cell culture plates

-

Selected cell line

-

Complete cell culture medium

-

This compound stock solution

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)[4]

-

Microplate reader

Protocol:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.

-

Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 24 hours to allow for cell attachment.

-

Prepare serial dilutions of this compound in culture medium.

-

Remove the medium from the wells and add 100 µL of the different concentrations of this compound. Include a vehicle control (medium with the same solvent concentration used for the compound) and a positive control for cytotoxicity.

-

Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

-

After incubation, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.[1][4][5]

-

After the incubation, carefully remove the medium containing MTT.

-

Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[4][5]

-

Mix gently on an orbital shaker for 15 minutes to ensure complete solubilization.[3]

-

Read the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.[1]

Lactate Dehydrogenase (LDH) Assay for Membrane Integrity

The LDH assay is a cytotoxicity assay that measures the activity of lactate dehydrogenase released from cells with a damaged plasma membrane.[6][7][8]

Materials:

-

96-well cell culture plates

-

Selected cell line

-

Complete cell culture medium

-

This compound stock solution

-

LDH cytotoxicity assay kit (containing substrate mix, assay buffer, and stop solution)

-

Lysis buffer (for positive control)

-

Microplate reader

Protocol:

-

Seed cells in a 96-well plate and treat with this compound as described in the MTT assay protocol (Steps 1-5).

-

Prepare control wells:

-

Vehicle Control: Cells treated with vehicle only.

-

Positive Control (Maximum LDH Release): Cells treated with lysis buffer 45 minutes before the assay.[9]

-

Medium Background: Culture medium without cells.

-

-

After the treatment incubation, centrifuge the plate at 250 x g for 4 minutes.

-

Carefully transfer 50 µL of the supernatant from each well to a new 96-well flat-bottom plate.

-

Prepare the LDH reaction mixture according to the manufacturer's instructions.

-

Add 50 µL of the reaction mixture to each well of the new plate containing the supernatant.[9]

-

Incubate the plate at room temperature for 30 minutes, protected from light.[9]

-

Add 50 µL of stop solution to each well.[9]

-

Gently tap the plate to mix.

-

Measure the absorbance at 490 nm using a microplate reader. A reference wavelength of 680 nm can be used to determine background absorbance.[9]

-

Calculation: % Cytotoxicity = [(Compound-treated LDH activity - Vehicle control LDH activity) / (Maximum LDH release - Vehicle control LDH activity)] x 100

Apoptosis Assays

Apoptosis, or programmed cell death, is a key mechanism of cytotoxicity. It can be assessed by measuring the activity of caspases, key enzymes in the apoptotic cascade, or by detecting DNA fragmentation.

This luminescent assay measures the activity of caspases-3 and -7, which are effector caspases activated in the final stages of apoptosis.

Materials:

-

Opaque-walled 96-well plates

-

Selected cell line

-

Complete cell culture medium

-

This compound stock solution

-

Caspase-Glo® 3/7 Assay System

-

Luminometer

Protocol:

-

Seed cells in an opaque-walled 96-well plate and treat with this compound as described in the MTT assay protocol (Steps 1-5).

-

After the treatment period, equilibrate the plate to room temperature for 30 minutes.

-

Prepare the Caspase-Glo® 3/7 reagent according to the manufacturer's instructions.

-

Add 100 µL of the Caspase-Glo® 3/7 reagent to each well.

-

Mix the contents of the wells on a plate shaker at 300-500 rpm for 30 seconds.

-

Incubate the plate at room temperature for 1 to 3 hours, protected from light.

-

Measure the luminescence of each well using a luminometer.

The TUNEL assay detects DNA fragmentation, a hallmark of late-stage apoptosis.[10][11]

Materials:

-

Cells grown on coverslips or in chamber slides

-

This compound stock solution

-

TUNEL assay kit (containing TdT enzyme and labeled dUTPs)

-

Fixation solution (e.g., 4% paraformaldehyde)

-

Permeabilization solution (e.g., 0.1% Triton X-100 in sodium citrate)

-

Nuclear counterstain (e.g., DAPI)

-

Fluorescence microscope

Protocol:

-

Culture and treat cells with this compound on coverslips or chamber slides.

-

Wash the cells with PBS and fix them with 4% paraformaldehyde for 15-30 minutes at room temperature.

-

Wash the cells with PBS and permeabilize them with 0.1% Triton X-100 for 2-5 minutes on ice.

-

Wash the cells with PBS.

-

Follow the specific instructions of the TUNEL assay kit for the labeling reaction, which typically involves incubating the cells with TdT enzyme and labeled dUTPs.

-

Wash the cells to remove unincorporated nucleotides.

-

Counterstain the nuclei with DAPI.

-

Mount the coverslips onto microscope slides.

-

Visualize the cells using a fluorescence microscope. Apoptotic cells will show bright nuclear fluorescence from the incorporated labeled nucleotides.

Potential Signaling Pathways in this compound Cytotoxicity

While the precise signaling pathways modulated by this compound to induce cytotoxicity are yet to be fully elucidated, studies on similar iridoid glycosides such as catalpol and aucubin suggest the involvement of key cellular signaling cascades.[7][12] These pathways often converge on the regulation of apoptosis.

Apoptosis Signaling Pathways

Apoptosis is executed through two main pathways: the extrinsic (death receptor-mediated) and the intrinsic (mitochondrial) pathway.[1][4][13] Both pathways culminate in the activation of effector caspases, such as caspase-3, which cleave cellular substrates, leading to the characteristic morphological changes of apoptosis.

-

Extrinsic Pathway: This pathway is initiated by the binding of extracellular death ligands (e.g., FasL, TNF-α) to their corresponding death receptors on the cell surface.[3][4] This leads to the recruitment of adaptor proteins and the activation of initiator caspase-8.

-

Intrinsic Pathway: This pathway is triggered by intracellular stress signals, such as DNA damage or oxidative stress.[3][4] This leads to the release of cytochrome c from the mitochondria, which then forms a complex with Apaf-1 and pro-caspase-9, leading to the activation of caspase-9.

PI3K/Akt and MAPK Signaling Pathways

The PI3K/Akt and MAPK signaling pathways are crucial regulators of cell survival, proliferation, and apoptosis.[14][15][16][17][18] Aberrant activity in these pathways is often associated with cancer and other diseases. Some natural compounds exert their cytotoxic effects by modulating these pathways. Studies on catalpol and aucubin have suggested that their cytotoxic effects can be mediated through the inhibition of the PI3K/Akt pathway, which is a pro-survival pathway.[6][16] Inhibition of this pathway can lead to decreased cell survival and the induction of apoptosis. The MAPK pathway is a complex network that can either promote or inhibit apoptosis depending on the specific stimulus and cellular context.

References

- 1. Apoptosis - Wikipedia [en.wikipedia.org]

- 2. The hydrolyzed products of iridoid glycoside with β-glucosidase treatment exert anti-proliferative effects through suppression of STAT3 activation and STAT3-regulated gene products in several human cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Intrinsic and Extrinsic Pathways of Apoptosis | Thermo Fisher Scientific - US [thermofisher.com]

- 4. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 5. In vitro cytotoxic activity and structure activity relationships of iridoid glucosides derived from Veronica species - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. Catalpol: An Iridoid Glycoside With Potential in Combating Cancer Development and Progression—A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pnas.org [pnas.org]

- 10. ovid.com [ovid.com]

- 11. The Pathogenic Role of PI3K/AKT Pathway in Cancer Onset and Drug Resistance: An Updated Review - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Potential Roles of Iridoid Glycosides and Their Underlying Mechanisms against Diverse Cancer Growth and Metastasis: Do They Have an Inhibitory Effect on Cancer Progression? - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Overview of cell death signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. PI3K/Akt Pathway Activation Attenuates the Cytotoxic Effect of Methyl Jasmonate Toward Sarcoma Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 15. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]

- 16. Aucubin Inhibits Liver Cancer via HMGB1-mediated Inactivation of the PI3K/AKT/mTOR Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. PI3K / Akt Signaling | Cell Signaling Technology [cellsignal.com]

- 18. Dysregulated Signalling Pathways Driving Anticancer Drug Resistance - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Animal Models in the Study of Catalpol's Therapeutic Effects

A Note on the Subject Compound: Initial searches for "6-O-methylcatalpol" yielded limited data, with primary findings restricted to its anti-protozoal activities.[1][2] Due to the scarcity of research on this compound in animal models for therapeutic effects, this document focuses on its well-studied parent compound, catalpol . Catalpol, an iridoid glycoside, has been extensively investigated for its neuroprotective and anti-inflammatory properties in a variety of animal models.

Introduction to Catalpol and its Therapeutic Potential

Catalpol is a primary active component isolated from the root of Rehmannia glutinosa. It has demonstrated a range of biological activities, including neuroprotective, anti-inflammatory, and antioxidant effects.[3] Its ability to cross the blood-brain barrier makes it a compound of significant interest for treating neurodegenerative diseases.

Animal Models for Studying Neuroprotective Effects of Catalpol

Parkinson's Disease Models

The most common animal model for studying Parkinson's Disease (PD) involves the neurotoxin MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine), which selectively destroys dopaminergic neurons in the substantia nigra, mimicking the pathology of PD.

Quantitative Data from MPTP Mouse Model Studies

| Parameter | Animal Model | Treatment Group | Dosage | Outcome | Reference |

| Exploratory Behavior | MPTP-induced Mice | Catalpol | 15 mg/kg/day, i.p. | Restored exploratory behavior compared to MPTP-only group. | [1] |

| Dopaminergic Neuron Count (Substantia Nigra) | MPTP-induced Mice | Catalpol | Not specified | Significantly increased the number of tyrosine hydroxylase (TH) positive neurons. | [4] |

| Striatal Dopamine Levels | MPTP/probenecid-induced Mice | Catalpol | Not specified | Significantly elevated striatal dopamine levels. | [4] |

| Striatal DAT Density | MPTP/probenecid-induced Mice | Catalpol | Not specified | Dose-dependently raised the striatal dopamine transporter (DAT) density. | [4] |

| Striatal GDNF Protein Level | MPTP/probenecid-induced Mice | Catalpol | Not specified | Dose-dependently raised the striatal glial cell-derived neurotrophic factor (GDNF) protein level. | [4] |

Experimental Protocol: MPTP-Induced Mouse Model of Parkinson's Disease

-

Animals: C57BL/6 mice are commonly used due to their high sensitivity to MPTP.

-

Acclimatization: House the animals in a controlled environment (12-hour light/dark cycle, constant temperature and humidity) for at least one week before the experiment.

-

Catalpol Administration: Administer catalpol (e.g., 15 mg/kg/day) or vehicle (saline) via intraperitoneal (i.p.) injection for a pre-treatment period of 3 days.[1]

-

MPTP Induction: On day 4, induce Parkinsonism by administering MPTP (e.g., 30 mg/kg/day, i.p.) for 5 consecutive days.[1] The catalpol treatment group receives both MPTP and catalpol.

-

Post-Induction Treatment: Continue catalpol administration for an additional 6 days in the treatment group.[1]

-

Behavioral Assessment: Perform behavioral tests such as the open field test to assess exploratory behavior and locomotor activity.

-

Neurochemical Analysis: Euthanize the animals and collect brain tissue. Use high-performance liquid chromatography (HPLC) to measure dopamine and its metabolites in the striatum.

-

Immunohistochemistry: Perfuse the brains and prepare sections for immunohistochemical staining of tyrosine hydroxylase (TH) to quantify the survival of dopaminergic neurons in the substantia nigra and striatum.

Signaling Pathway: Neuroprotective Mechanism of Catalpol in Parkinson's Disease

Catalpol's neuroprotective pathway in MPTP-induced Parkinson's disease model.

Alzheimer's Disease Models

Animal models of Alzheimer's Disease (AD) often involve the administration of amyloid-beta (Aβ) peptides or use transgenic mice that overexpress human amyloid precursor protein (APP) and presenilin-1 (PS1), leading to plaque formation and cognitive deficits.

Experimental Workflow: Alzheimer's Disease Animal Model

General experimental workflow for studying catalpol in an Alzheimer's disease mouse model.

Animal Models for Studying Anti-inflammatory Effects of Catalpol

Rheumatoid Arthritis Model

Collagen-induced arthritis (CIA) in mice is a widely used model for rheumatoid arthritis, as it shares many immunological and pathological features with the human disease.

Quantitative Data from CIA Mouse Model Study

| Parameter | Animal Model | Treatment Group | Outcome | Reference |

| Arthritis Severity | CIA Mice | Catalpol | Significantly reduced arthritis severity, paw edema, and arthritis index. | [4] |

| Joint Pathology | CIA Mice | Catalpol | Improved joint pathology scores. | [4] |

| Inflammatory Cytokine Gene Expression | CIA Mice | Catalpol | Significantly reduced expression of bone-metabolizing and inflammatory cytokines. | [4] |

Experimental Protocol: Collagen-Induced Arthritis (CIA) in Mice

-

Animals: DBA/1 mice are commonly used for CIA induction.

-

Immunization: Emulsify bovine type II collagen in Complete Freund's Adjuvant (CFA) and inject intradermally at the base of the tail.

-

Booster Immunization: After 21 days, administer a booster injection of type II collagen emulsified in Incomplete Freund's Adjuvant.

-

Catalpol Treatment: Once arthritis is established (typically around day 28), begin daily administration of catalpol or vehicle.

-

Clinical Assessment: Monitor the mice for signs of arthritis, and score the severity based on paw swelling and joint inflammation.

-

Histopathological Analysis: At the end of the study, collect joint tissues for histological examination to assess inflammation, cartilage destruction, and bone erosion.

-

Gene Expression Analysis: Use RT-qPCR to measure the expression of pro-inflammatory and bone-metabolizing cytokines in the joint tissue.

Signaling Pathway: Anti-inflammatory Mechanism of Catalpol

Catalpol's anti-inflammatory signaling pathway.

Conclusion

Catalpol has demonstrated significant therapeutic potential in a variety of animal models of neurodegenerative and inflammatory diseases. The protocols and data presented here provide a foundation for researchers and drug development professionals to design and execute further studies to elucidate the mechanisms of action of catalpol and evaluate its potential as a therapeutic agent. Future research should focus on dose-response relationships, pharmacokinetic and pharmacodynamic studies, and long-term safety assessments in relevant animal models.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. apexbt.com [apexbt.com]

- 3. Anti-inflammatory effect and mechanism of catalpol in various inflammatory diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Protective effects of Catalpol to attenuate TNF- α and collagen-induced inflammation in vitro HFLS-RA cells and in vivo mice models for the treatment of rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: UPLC-QTOF-MS for Metabolomic Analysis of 6-O-Methylcatalpol Treated Cells

Abstract